1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene
Overview
Description
1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene is an aromatic compound with a complex structure that includes chloro, fluoro, nitro, and trichloromethoxy substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene typically involves multiple steps of electrophilic aromatic substitution reactions. The process begins with the nitration of a suitable benzene derivative, followed by chlorination and fluorination under controlled conditions. The trichloromethoxy group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, chlorination, and fluorination processes, utilizing advanced reactors and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives with different functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The nitro group can participate in redox reactions, while the chloro and fluoro groups can undergo substitution reactions, leading to the formation of various derivatives with different biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-fluoro-3-nitrobenzene
- 1-Chloro-4-nitro-2-(trifluoromethyl)benzene
- 2-Chloro-5-nitrobenzotrifluoride
Uniqueness
1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
IUPAC Name |
1-chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4FNO3/c8-4-1-3(12)2-5(13(14)15)6(4)16-7(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJGXYSQCLSHMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(Cl)(Cl)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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